molecular formula C7H11NO2 B8631510 Ethyl 2-(prop-2-YN-1-ylamino)acetate

Ethyl 2-(prop-2-YN-1-ylamino)acetate

Cat. No. B8631510
M. Wt: 141.17 g/mol
InChI Key: BNDZNKDOPHTAFQ-UHFFFAOYSA-N
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Patent
US05663363

Procedure details

To a cooled solution of ethylbromoacetate (37.6 g) in diethyl ether (75 mL), was added propargylamine (25 g). The mixture was stirred for 3 hour at 0°-5° C. The reaction temperature was raised to ambient temperature, and the stirring continued for 18 hours. A solid formed. The solid was filtered and discarded. The filtrate was evaporated to dryness to give crude ethyl-N-propargylaminoacetate (30.1 g). The crude product was used without further purification.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Br)[CH3:2].[CH2:8]([NH2:11])[C:9]#[CH:10]>C(OCC)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][NH:11][CH2:8][C:9]#[CH:10])[CH3:2]

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
25 g
Type
reactant
Smiles
C(C#C)N
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hour at 0°-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring continued for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CNCC#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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